molecular formula C14H20O2 B11884242 2-Ethyl-2,7,8-trimethylchroman-6-ol

2-Ethyl-2,7,8-trimethylchroman-6-ol

Cat. No.: B11884242
M. Wt: 220.31 g/mol
InChI Key: CEOXSQIOYUZJMK-UHFFFAOYSA-N
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Description

2-Ethyl-2,7,8-trimethylchroman-6-ol is a synthetic derivative of vitamin E, known for its antioxidant properties. This compound is part of the tocochromanol family, which includes tocopherols and tocotrienols, essential for human nutrition and widely studied for their health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,7,8-trimethylchroman-6-ol typically involves the transglycosylation reaction. One method involves using 2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol and maltose in a solution containing dimethyl sulfoxide (DMSO). The reaction is catalyzed by α-glucosidase from Saccharomyces species . The optimal pH for this reaction is 5.5, and the yield increases with the concentration of maltose .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor and verify the product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,7,8-trimethylchroman-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .

Mechanism of Action

The primary mechanism of action of 2-Ethyl-2,7,8-trimethylchroman-6-ol is its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells and tissues. The compound interacts with lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation . This activity is crucial in protecting cellular membranes and other structures from oxidative stress .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-ethyl-2,7,8-trimethyl-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C14H20O2/c1-5-14(4)7-6-11-8-12(15)9(2)10(3)13(11)16-14/h8,15H,5-7H2,1-4H3

InChI Key

CEOXSQIOYUZJMK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=CC(=C(C(=C2O1)C)C)O)C

Origin of Product

United States

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